

Parishin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a polyphenolic glucoside, has emerged as a significant natural product with considerable therapeutic potential, particularly in the realm of neuroprotection. Initially identified as a key bioactive constituent of the traditional Chinese medicine Gastrodia elata, its known natural sources have since expanded. This technical guide provides a comprehensive overview of the discovery of Parishin C, its documented natural origins, detailed methodologies for its isolation and characterization, and an in-depth look at its known biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising molecule.

Discovery and Chemical Structure

Parishin C belongs to a class of compounds known as parishins, which are citrate esters of gastrodin. Gastrodin itself is the glucoside of 4-hydroxybenzyl alcohol. The core structure of the parishin family involves one or more gastrodin molecules esterified to citric acid.

While parishin (later designated Parishin A) was known from studies on Gastrodia elata, the specific characterization of Parishin C, along with Parishin B, was detailed in the mid-1990s. Parishin C is structurally defined as 1,3-bis[4-(β-D-glucopyranosyloxy)benzyl] citrate[1]. Its



chemical formula is C₃₂H₄₀O₁₉, and it has a molecular weight of 728.6 g/mol [2]. The CAS number for Parishin C is 174972-80-6[2].

Natural Sources of Parishin C

Parishin C has been isolated from several plant species, with varying concentrations depending on the plant part and its developmental stage.

Gastrodia elata Blume

The rhizome of Gastrodia elata (Orchidaceae), a perennial herb used extensively in traditional Chinese medicine to treat neurological disorders, is the most well-known and primary source of Parishin C[3][4]. It is considered one of the major bioactive components of the plant[4]. Parishin C is a metabolite of Parishin A, which is also present in the rhizome[5]. The content of parishins in G. elata can fluctuate during its growth cycle, suggesting that the timing of harvest is crucial for maximizing yield[5].

Maclura tricuspidata (Carr.) Bur.

More recently, Parishin C and its derivatives have been identified in the twig, bark, and root of Maclura tricuspidata, a plant from the Moraceae family[3]. Notably, a novel derivative, macluraparishin C, was also discovered in this plant[3]. The concentration of these compounds is highest in the twig, bark, and root, with lower amounts found in the leaves, xylem, and fruit[3].

Artemisia absinthium L.

Parishin C has also been reported to be present in Artemisia absinthium (wormwood), a member of the Asteraceae family, expanding the known botanical distribution of this compound[2].

Quantitative Data

The concentration of Parishin C and related compounds varies significantly among different natural sources and even within the same plant. The following tables summarize the available quantitative data.



Table 1: Content of Parishin C and Related Derivatives in Different Parts of Maclura tricuspidata

Compoun d	Twig (mg/100g DW)	Bark (mg/100g DW)	Root (mg/100g DW)	Leaves (mg/100g DW)	Xylem (mg/100g DW)	Fruit (mg/100g DW)
Maclurapar ishin C	158.4 ± 3.1	110.2 ± 2.5	95.7 ± 1.9	15.3 ± 0.4	12.1 ± 0.3	8.9 ± 0.2
Parishin A	210.5 ± 4.2	145.8 ± 3.0	125.4 ± 2.6	20.1 ± 0.5	18.7 ± 0.4	13.6 ± 0.3
Parishin B	125.6 ± 2.8	87.3 ± 1.9	75.1 ± 1.6	12.4 ± 0.3	9.8 ± 0.2	7.1 ± 0.1
Gastrodin	85.3 ± 1.7	60.1 ± 1.3	52.3 ± 1.1	8.9 ± 0.2	7.2 ± 0.1	5.4 ± 0.1

Data compiled from studies on Maclura tricuspidata. DW = Dry Weight.

Table 2: Accumulation of Parishin (PAR) in Gastrodia elata Tissues During Growth (µg/g)

Tissue	Мау	June	August	December
Seed Tuber (SS)	2460.61	-	-	576.18
String Tuber (ST)	-	602.4	2279.25	-
New Tuber (NB)	-	495.39	-	2352.11

Data adapted from studies on the growth cycle of Gastrodia elata.

Experimental Protocols

The isolation and characterization of Parishin C involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction

• Sample Preparation: The plant material (e.g., dried rhizomes of G. elata or twigs of M. tricuspidata) is ground into a fine powder.



- Solvent Extraction: The powdered material is typically extracted with an aqueous solvent, often a methanol-water or ethanol-water mixture (e.g., 70% methanol), using methods such as ultrasonication or reflux extraction.
- Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to isolate Parishin C from the crude extract.

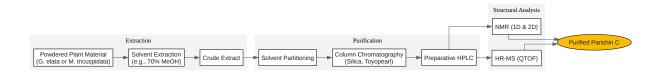
- Initial Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to achieve initial separation. Parishin compounds are typically enriched in the water or butanol fractions.
- Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel and Toyopearl HW-40S.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved using
 preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient
 of water (often containing a small amount of formic acid) and acetonitrile.

Structural Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), is used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are
 used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques
 (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and confirm
 the final structure.





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General workflow for the isolation and identification of Parishin C.

Biological Activities and Signaling Pathways

Parishin C exhibits a range of pharmacological effects, primarily centered on neuroprotection and anti-inflammatory actions.

Neuroprotective Effects

Parishin C has demonstrated significant potential in mitigating neuronal damage and cognitive deficits in various models.

- Improved Learning and Memory: Studies have shown that Parishin C can improve spatial learning and memory in models of cognitive deficit [].
- Protection Against Cerebral Ischemia: It has been shown to exert neuroprotective effects against brain damage caused by cerebral ischemia by reducing oxidative stress and inflammation [].
- Modulation of Amyloid Transformation: Parishin C can modulate the amyloid transformation
 of alpha-synuclein, a protein implicated in Parkinson's disease, suggesting a potential
 therapeutic role in neurodegenerative diseases characterized by protein aggregation.
- Interaction with NMDA Receptors: The neuroprotective effects of Parishin C against Aβinduced damage to long-term potentiation are linked to its interaction with N-methyl-D-

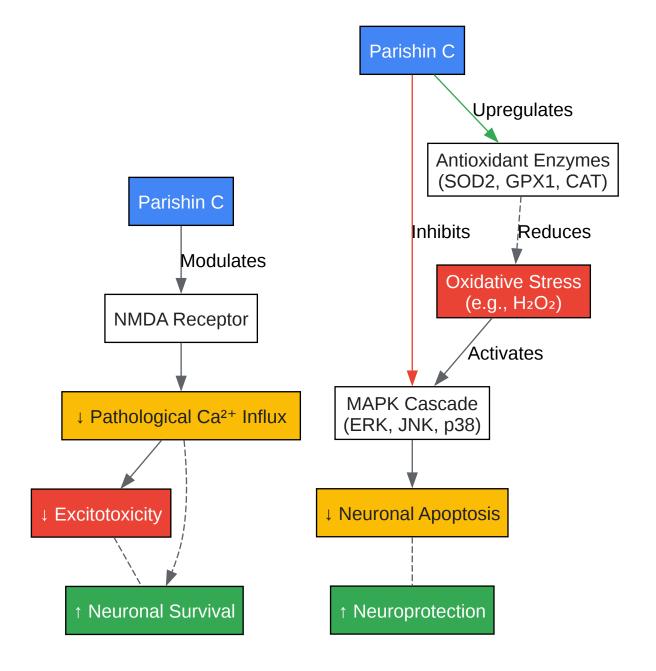




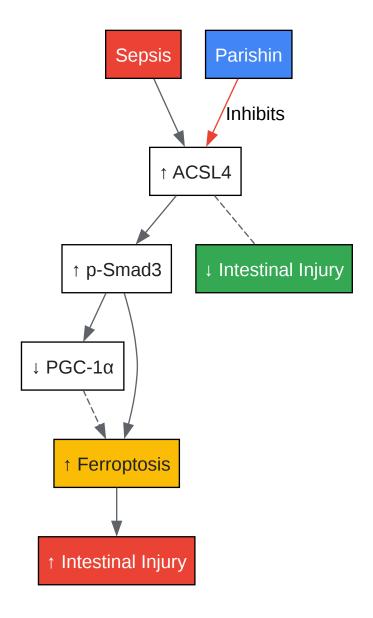


aspartate (NMDA) receptors [].









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